molecular formula C13H10Cl2FIN2O B3193812 iodopyridin-2-aMine CAS No. 756520-48-6

iodopyridin-2-aMine

Cat. No.: B3193812
CAS No.: 756520-48-6
M. Wt: 427.04 g/mol
InChI Key: SROXKENAXWOWHM-UHFFFAOYSA-N
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Description

Iodopyridin-2-amine, also known as 2-amino-5-iodopyridine, is a heterocyclic organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an iodine atom is substituted at the 5-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodopyridin-2-amine typically involves the iodination of 2-aminopyridine. One common method is the reaction of 2-aminopyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of catalytic systems and greener oxidizing agents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines

Scientific Research Applications

Iodopyridin-2-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands

Mechanism of Action

The mechanism of action of iodopyridin-2-amine in chemical reactions is primarily influenced by the presence of the iodine atom and the amino group. The iodine atom acts as an electron-withdrawing group, making the pyridine ring more susceptible to nucleophilic attack. The amino group, on the other hand, can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, this compound may interact with specific enzymes or receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-iodopyridine
  • 2-Amino-4-iodopyridine
  • 2-Amino-6-iodopyridine
  • 2-Amino-5-bromopyridine

Uniqueness

Compared to its analogs, iodopyridin-2-amine is unique due to the specific positioning of the iodine atom and the amino group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .

Properties

CAS No.

756520-48-6

Molecular Formula

C13H10Cl2FIN2O

Molecular Weight

427.04 g/mol

IUPAC Name

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine

InChI

InChI=1S/C13H10Cl2FIN2O/c1-6(11-8(14)2-3-9(16)12(11)15)20-10-4-7(17)5-19-13(10)18/h2-6H,1H3,(H2,18,19)

InChI Key

SROXKENAXWOWHM-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)I)N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)I)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine (10.0 g, 33.2 mmol) in acetonitrile (600 mL) and acetic acid (120 mL) was added N-iodosuccinimide (11.2 g, 49.8 mmol). The mixture was stirred at room temperature for 4 hr and the reaction was quenched with Na2S2O5 solution. After evaporation, the residue was partitioned between ethyl acetate and water. The organic layer was washed with 2N NaOH solution, brine, and dried over Na2SO4. The crude product was purified on a silica gel column to provide 3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-5-iodo-pyridin-2-ylamine (7.1 g, 50% yield).MS m/z 427 [M+1]
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-[1-(2,6-Dichloro-3-fluoro-phenyl)ethoxy]-pyridin-2-ylamine (10.0 g, 33.2 mmol) in acetonitrile (600 mL) and acetic acid (120 mL) was added N-iodosuccinimide (11.2 g, 49.8 mmol). The mixture was stirred at room temperature for 4 h and the reaction was quenched with Na2S2O5 solution. After evaporation, the residue was partitioned between ethyl acetate and water. The organic layer was washed with 2N NaOH solution, brine, and dried over Na2SO4. The crude product was purified on a silica gel column to provide 5-iodo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine (7.1 g, 50% yield). MS m/z 427 [M+1]. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.74 (d, J=6.57 Hz, 3H) 5.91-5.99 (m, 3H) 6.82 (d, J=1.26 Hz, 1H) 7.46 (t, J=8.72 Hz, 1H) 7.56 (dd, J=8.97, 4.93 Hz, 1H) 7.62 (d, J=1.52 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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